6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine
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Overview
Description
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorination and bromination steps are crucial for introducing the chloro and dibromo substituents, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Safety measures are also critical due to the handling of reactive intermediates and hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain substituents or reduce the oxidation state of the compound.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines .
Scientific Research Applications
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. These interactions can disrupt normal cellular processes, leading to various biological effects. The compound may inhibit certain enzymes or interfere with DNA replication, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methylpyridin-2-amine: Shares a similar pyrimidine core but lacks the dibromopropyl and phenylmethyl substituents.
6-Chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine: Similar structure but without the phenylmethyl group.
Uniqueness
What sets 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine apart is its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
85826-41-1 |
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Molecular Formula |
C15H16Br2ClN3 |
Molecular Weight |
433.57 g/mol |
IUPAC Name |
N-benzyl-6-chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C15H16Br2ClN3/c1-10-20-14(18)13(7-12(17)8-16)15(21-10)19-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,19,20,21) |
InChI Key |
BYDDQTQOWUEJJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC(CBr)Br)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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